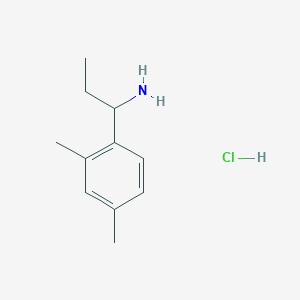

1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

Description

1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride (CAS: 1268982-48-4, 1032114-81-0) is a chiral amine derivative with a molecular formula of C₁₁H₁₈ClN and a molar mass of 199.72 g/mol. Its structure consists of a propane backbone linked to a 2,4-dimethylphenyl group at the first carbon, with an amine functional group protonated as a hydrochloride salt. This compound is primarily used in research settings, particularly in medicinal chemistry and pharmacology, as a building block for synthesizing receptor-targeted molecules .

Key properties include:

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)7-9(10)3;/h5-7,11H,4,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRGHVMFMQNILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, also known as (R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, is a chiral amine compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a 2,4-dimethylphenyl substituent. The presence of a chiral center makes it significant in stereochemistry studies. Its hydrochloride salt form enhances solubility and stability, facilitating its use in various biological and chemical applications.

The biological activity of this compound may involve several mechanisms:

- Receptor Binding : The compound may modulate the activity of specific receptors in biological systems.

- Enzyme Inhibition : It has been shown to inhibit the activity of certain enzymes involved in metabolic pathways.

- Signal Transduction : The compound can affect signal transduction pathways, leading to changes in cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : Studies have shown that this compound can influence neurotransmitter levels, which may contribute to its therapeutic effects.

- Antibacterial Properties : Preliminary investigations suggest potential antibacterial activity against certain pathogens, although specific strains and mechanisms remain to be fully elucidated .

Research Findings and Case Studies

Several studies have focused on the compound's interactions with biological targets:

- Binding Affinity Studies : Research has demonstrated that this compound binds effectively to certain receptors, which may enhance its pharmacological profile. For example, a study explored its binding affinities to various neurotransmitter receptors, revealing significant interactions that could lead to therapeutic applications in neuropharmacology.

- In Vitro Assays : In vitro assays have indicated that the compound inhibits specific enzymes linked to metabolic disorders. This inhibition could provide a basis for developing treatments for conditions such as obesity or diabetes.

- Comparative Analysis with Similar Compounds : A comparative study highlighted the unique properties of this compound against structurally similar compounds. The findings suggest that its specific dimethyl substitution pattern on the aromatic ring significantly influences its biological activity compared to other amines.

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| 1-(2,4-Dimethylphenyl)propan-1-amine HCl | Neurotransmitter modulation | Chiral amine with enhanced solubility |

| (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl | Notable neurotransmitter modulation | Specific stereochemistry |

| (R)-1-(2,4-Dichlorophenyl)propan-1-amine | Stronger analgesic properties | Dichloro substitution |

Comparison with Similar Compounds

Structural Insights :

- Substituent Effects : Methoxy groups (e.g., 2C-D) improve solubility and receptor interaction, while fluorine (e.g., 4-fluorophenyl derivatives) enhances lipophilicity and bioavailability .

Halogen-Substituted Analogues

Functional Comparison :

- Fluorine vs. Chlorine : Chlorinated derivatives exhibit higher molecular weight and increased receptor-binding affinity due to stronger electron-withdrawing effects, whereas fluorinated compounds prioritize metabolic stability .

- Positional Effects : Para-substituted fluorophenyl compounds (e.g., 4-fluoro) show superior blood-brain barrier penetration compared to ortho-substituted analogues .

Stereochemical Variants

Research Implications :

- Enantiomers of phenylalkylamines often exhibit divergent pharmacological profiles. For example, the (S)-enantiomer of the target compound may show higher selectivity for adrenergic receptors, while the (R)-form could favor dopaminergic pathways .

Preparation Methods

Starting Materials and Key Intermediates

- 2,4-Dimethylphenyl derivatives, such as 2,4-dimethylpropiophenone, serve as common starting points.

- The amine functionality is introduced by reductive amination or nucleophilic substitution reactions.

- Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, facilitating crystallization and purification.

Detailed Preparation Methods

Reductive Amination of 2,4-Dimethylpropiophenone

One common method involves the reductive amination of 2,4-dimethylpropiophenone with ammonia or amine sources, followed by reduction with catalytic hydrogenation or chemical reducing agents.

- The ketone is reacted with ammonia or an amine in a suitable solvent (e.g., methanol or tetrahydrofuran).

- Catalysts such as palladium on carbon (Pd/C) are employed under hydrogen atmosphere at mild temperatures (25–30°C).

- The reaction proceeds with simultaneous removal of water to drive the equilibrium towards amine formation.

- After completion, the reaction mixture is filtered, and the amine is isolated.

- Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, which crystallizes from solvents such as isopropanol/ether mixtures.

Purification and Crystallization

- The hydrochloride salt is typically recrystallized from solvent mixtures like isopropanol/ether to yield white crystalline solids.

- Purification may also involve solvent evaporation, extraction with chloroform or other organic solvents, and column chromatography if necessary.

Research Findings and Data

Yield and Purity

Stock Solution Preparation Data

For practical laboratory use, stock solution preparation data for (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is available, indicating its solubility and handling parameters:

| Mass of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 5.007 | 1.0014 | 0.5007 |

| 5 mg | 25.035 | 5.007 | 2.5035 |

| 10 mg | 50.0701 | 10.014 | 5.007 |

This data facilitates accurate preparation of solutions for biological or chemical assays.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Starting Material | 2,4-Dimethylpropiophenone or related substituted ketone | Commercially available or synthesized |

| 2. Amination | Reductive amination with ammonia or amine in solvent | Methanol or THF, Pd/C catalyst, H2 atmosphere, 25–30°C |

| 3. Water Removal | Simultaneous removal of water to drive reaction | Reflux or reduced pressure |

| 4. Filtration and Concentration | Removal of catalyst and concentration of product | Filtration through Celite or similar |

| 5. Salt Formation | Addition of hydrochloric acid to form hydrochloride salt | Room temperature, recrystallization from isopropanol/ether |

| 6. Purification | Recrystallization and/or chromatography | To achieve white crystalline product |

Q & A

Basic: What are the critical steps for synthesizing 1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride with high purity?

Methodological Answer:

- Key Synthesis Steps :

- Substrate Preparation : Start with 2,4-dimethylphenyl acetone as the precursor.

- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (e.g., acetic acid) to reduce the ketone to the amine.

- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt.

- Purification : Recrystallize from ethanol/water (3:1 v/v) at low temperatures (0–5°C) to enhance purity.

- Critical Considerations :

- Maintain an inert atmosphere (N2/Ar) during sensitive steps to prevent oxidation .

- Monitor pH during salt formation to avoid decomposition.

- Validate purity via HPLC (>98%) and elemental analysis.

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and amine protons (broad singlet, δ 1.5–2.0 ppm) .

- DEPT-135 : Confirm CH3 groups in the dimethylphenyl moiety.

2. Mass Spectrometry (HRMS) : Look for [M+H]+ ion at m/z 194.1 (free base) and chloride adducts.

3. Melting Point : Consistent melting range (e.g., 215–218°C) indicates purity.- Advanced Validation :

- X-ray Crystallography : Resolve stereochemical ambiguity in crystalline form .

- TGA/DSC : Assess thermal stability and hydrate formation.

Advanced: How can reaction conditions be optimized to minimize by-products during reductive amination?

Methodological Answer:

- Variables to Optimize :

- Solvent System : Use methanol or ethanol to balance solubility and reaction rate. Avoid DMF due to side reactions.

- Catalyst Loading : Adjust NaBH3CN stoichiometry (1.2–1.5 eq.) to ensure complete reduction without excess borohydride side products.

- Acid Concentration : Maintain pH 4–5 (via acetic acid) to protonate intermediates and suppress imine hydrolysis.

- Temperature : Conduct reactions at 0–25°C to reduce thermal degradation.

- Troubleshooting :

- By-Product Identification : Use LC-MS to detect unreacted ketone or over-reduced alcohols.

- Inert Atmosphere : Eliminate O2 to prevent oxidation of intermediates .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Common Contradictions :

- Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors).

- Variability in IC50 values across assays.

- Resolution Strategies :

- Assay Standardization :

- Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C).

- Include positive controls (e.g., known 5-HT7 antagonists) .

2. Orthogonal Validation : - Cross-validate radioligand binding data with functional assays (e.g., cAMP inhibition).

3. Stereochemical Purity : Verify enantiomeric excess (e.g., chiral HPLC) since (S)- and (R)-isomers may exhibit divergent activities .

Advanced: How does stereochemistry influence the pharmacological activity of this compound?

Methodological Answer:

- Enantiomer-Specific Effects :

- Experimental Design :

- Chiral Resolution : Use preparative chiral HPLC with a cellulose-based column (e.g., Chiralpak IC).

- In Vivo Testing : Compare pharmacokinetics (AUC, Tmax) and behavioral effects (e.g., locomotor activity in rodents).

- Molecular Docking : Model enantiomer-receptor interactions using software like AutoDock Vina.

Basic: What solvents and conditions are optimal for recrystallizing the hydrochloride salt?

Methodological Answer:

- Recrystallization Protocol :

- Solvent System : Ethanol/water (3:1 v/v) or acetone/hexane (1:2 v/v).

- Procedure :

- Dissolve crude product in hot ethanol (70°C).

- Slowly add deionized water until cloudiness appears.

- Cool to 4°C for 12 hours.

- Filter under vacuum and dry at 50°C.

- Yield Optimization :

- Adjust solvent ratios to balance solubility and yield.

- Use seed crystals to control crystal size and purity .

Advanced: What computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools :

- MetaSite : Predict cytochrome P450 (CYP) metabolism, identifying likely sites of hydroxylation (e.g., para-methyl group).

- SWISSADME : Estimate logP (2.1) and bioavailability scores to guide in vivo studies.

- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP2D6).

- Experimental Correlation :

- Validate predictions using liver microsomes and LC-MS/MS metabolite profiling.

Advanced: How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?

Methodological Answer:

- Case Study: Fluorinated Analogues :

- Synthetic Workflow :

- Electrophilic Fluorination : Use Selectfluor® in acetonitrile.

- Impact Assessment : Compare solubility (UV/Vis), pKa (potentiometric titration), and membrane permeability (PAMPA assay).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.